

An In-depth Technical Guide on the Physical and Chemical Properties of Casuarinin

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Compound of Interest		
Compound Name:	Casuarinin	
Cat. No.:	B1252395	Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Casuarinin is a C-glycosidic ellagitannin, a class of hydrolyzable tannins, predominantly found in various plant species, including Casuarina stricta, Terminalia arjuna, and the pericarp of pomegranates (Punica granatum)[1][2]. It is structurally characterized by an open-chain glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one galloyl group[3][4][5]. As a polyphenol, Casuarinin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, making it a compound of significant interest in pharmacological research and therapeutic development. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its study, and a visual representation of its key biological signaling pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Casuarinin** are summarized below. Quantitative data has been compiled from various chemical databases and scientific literature.

General and Spectroscopic Properties



Property	Value	Source(s)
	[(10R,11R)-10-	
	[(14R,15S,19R)-2,3,4,7,8,9,19-	
	heptahydroxy-12,17-dioxo-	
	13,16-	
	dioxatetracyclo[13.3.1.05,18.0	
	6,11]nonadeca-	
IUPAC Name	1,3,5(18),6,8,10-hexaen-14-	
	yl]-3,4,5,17,18,19-	
	hexahydroxy-8,14-dioxo-9,13-	
	dioxatricyclo[13.4.0.02,7]nona	
	deca-1(19),2,4,6,15,17-	
	hexaen-11-yl] 3,4,5-	
	trihydroxybenzoate	_
CAS Number	79786-01-9	
Molecular Formula	C41H28O26	
Molecular Weight	936.65 g/mol	_
Appearance	Pale yellow amorphous	_
	powder	
UV λmax (MeOH)	221 nm (log ε 4.87), 267 nm	_
	(sh, log ϵ 4.51)	_
¹ H NMR (acetone-d ₆)	δ 7.12 (2H, s, galloyl), δ 6.78	_
	(1H, s), δ 6.56 (1H, s), δ 6.49	
	(1H, s), δ 4.06-5.64 (7H, sugar	
	protons)	

Computed Physicochemical Properties



Property	Value	Source (Method)
Water Solubility	2.21 g/L	(ALOGPS)
1.067 mg/L at 25 °C	(Estimated)	
LogP	1.2	(XLogP3-AA)
2.91	(ALOGPS)	
3.2	(ChemAxon)	
pKa (Strongest Acidic)	7.31	(ChemAxon)
pKa (Strongest Basic)	-4.3	(ChemAxon)
Polar Surface Area	455.18 Ų	(ChemAxon)
Hydrogen Bond Donors	16	(ChemAxon)
Hydrogen Bond Acceptors	21	(ChemAxon)
Rotatable Bond Count	4	(ChemAxon)

Experimental Protocols & Methodologies

This section details methodologies for the isolation, characterization, and biological evaluation of **Casuarinin**, as adapted from published literature.

Isolation and Purification from Plant Material

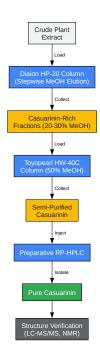
This protocol is based on the method described for isolating **Casuarinin** from Lemon Myrtle (Backhousia citriodora) extract.

- Initial Extraction & Fractionation:
 - Apply the crude plant extract to a Diaion HP-20 column.
 - Elute the column with a stepwise gradient of aqueous methanol (0%, 10%, 20%, 30%, 40%) to obtain multiple fractions.



- Monitor fractions using HPLC; collect fractions showing a peak corresponding to
 Casuarinin (typically eluting at 20-30% methanol).
- Secondary Chromatography:
 - Pool the Casuarinin-rich fractions and apply them to a Toyopearl HW-40C column.
 - Elute with 50% aqueous methanol to further purify the compound.
- Final Purification:
 - Subject the collected fractions to preparative reverse-phase HPLC (e.g., on an ODS column).
 - Elute with an appropriate solvent system (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to yield pure Casuarinin.
- Structure Verification:
 - Confirm the identity and purity of the isolated compound using LC-MS/MS for mass determination and ¹H and ¹³C NMR spectroscopy, comparing the spectral data with published values.





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Workflow for the Isolation and Purification of Casuarinin.

In Vivo Satellite Cell (SC) Activation Assay

This protocol assesses the ability of **Casuarinin** to activate skeletal muscle satellite cells in a rat model.

- Animal Dosing: Divide animals into control and treatment groups (n=5). Orally administer the vehicle (water) to the control group and **Casuarinin** (e.g., 4 and 8 mg/kg/day, dissolved in water) to the treatment groups daily for 4 days.
- BrdU Labeling: Eight hours after the final dose, administer 5-bromo-2'-deoxyuridine (BrdU) intraperitoneally to all animals (50 mg/kg, dissolved in saline). BrdU is incorporated into the DNA of proliferating cells.



- Tissue Harvest: Sixteen hours after BrdU administration, euthanize the animals and isolate upper hindlimb muscles.
- Satellite Cell Isolation: Isolate satellite cells from the muscle tissue using established protocols, which typically involve enzymatic digestion (e.g., with collagenase/dispase) followed by cell sorting or differential plating.
- Immunocytochemistry: Fix the isolated SCs and perform immunocytochemistry to detect BrdU incorporation. Use an anti-BrdU antibody to identify BrdU-positive (proliferating) cells.
- Quantification: Determine the ratio of BrdU+ SCs to the total number of SCs (e.g., identified by Pax7 staining) to quantify the level of activation.

Antiproliferative and Apoptosis Assay in MCF-7 Cells

This methodology evaluates **Casuarinin**'s anticancer effects on human breast adenocarcinoma (MCF-7) cells.

- Cell Culture: Culture MCF-7 cells in appropriate media and conditions.
- Treatment: Treat cells with varying concentrations of **Casuarinin** for specific time points (e.g., 24, 48 hours).
- Cell Proliferation Assay: Assess cell viability and proliferation using a standard method like the MTT assay.
- Cell Cycle Analysis:
 - Harvest and fix the cells in ethanol.
 - Stain with propidium iodide (PI).
 - Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1,
 S, and G2/M phases of the cell cycle.
- Apoptosis Analysis:



- Use an Annexin V-FITC/PI apoptosis detection kit and analyze by flow cytometry to quantify early and late apoptotic cells.
- Measure the expression of key apoptosis-related proteins.
- Protein Expression (ELISA): Quantify the expression levels of proteins involved in cell cycle arrest (p21/WAF1) and apoptosis (Fas/APO-1 and its ligands, sFasL and mFasL) using enzyme-linked immunosorbent assays (ELISA) on cell lysates.

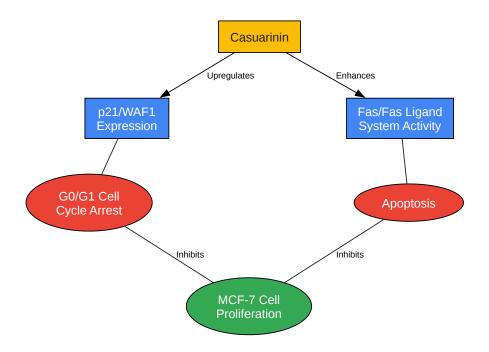
Biological Activity and Signaling Pathways

Casuarinin modulates several key signaling pathways to exert its biological effects. The following diagrams illustrate its mechanisms of action in cancer and inflammation.

Anticancer Activity in Breast Cancer Cells

In human breast adenocarcinoma MCF-7 cells, **Casuarinin** inhibits proliferation by inducing both cell cycle arrest and apoptosis. It upregulates the cyclin-dependent kinase inhibitor p21/WAF1, leading to a blockage in the G0/G1 phase of the cell cycle. Concurrently, it enhances the activity of the Fas/Fas ligand system, a critical pathway of the extrinsic apoptotic cascade.





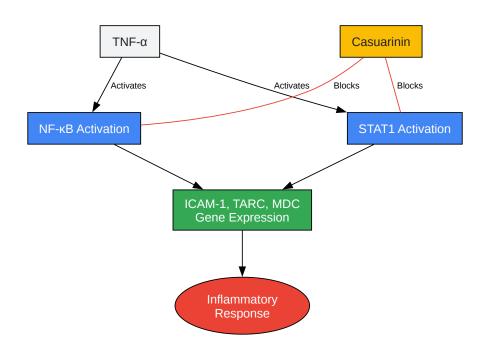
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Anticancer Signaling Pathway of Casuarinin in MCF-7 Cells.

Anti-inflammatory Activity in Keratinocytes

In human keratinocyte (HaCaT) cells, inflammatory stimuli like TNF-α induce the expression of adhesion molecules (ICAM-1) and chemokines (TARC, MDC). This process is largely mediated by the activation of transcription factors NF-κB and STAT1. **Casuarinin** exerts its anti-inflammatory effect by blocking the activation of both NF-κB and STAT1, thereby suppressing the downstream expression of these pro-inflammatory mediators.





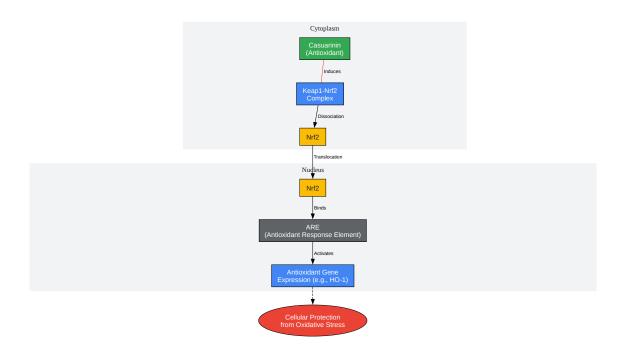
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Anti-inflammatory Signaling Pathway of **Casuarinin** in HaCaT Cells.

Nrf2-Mediated Antioxidant Response

Polyphenols like **Casuarinin** are potent antioxidants. A key mechanism for this effect is the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, inducing the expression of Phase II detoxifying enzymes and antioxidant proteins (e.g., Heme Oxygenase-1), thereby protecting the cell from oxidative damage.





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General Nrf2-Mediated Antioxidant Pathway Activated by Casuarinin.

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